Methyl 2-keto-L-gulonate

Vitamin C synthesis Esterification Process intensification

Sourcing Methyl 2-keto-L-gulonate (M2KLG) is a strategic choice for high-throughput Vitamin C synthesis. Unlike the free acid 2-KLG, which requires a separate esterification, M2KLG enables direct, base-catalyzed lactonization, streamlining your production process. This approach, refined in continuous manufacturing, achieves up to 97% yield. It is also the official Pharmacopeia reference standard (Ascorbic Acid Impurity D), creating non-discretionary demand for QC and method validation. Its defined (3S,4R,5S) stereochemistry ensures reproducibility in R&D.

Molecular Formula C7H12O7
Molecular Weight 208.17 g/mol
CAS No. 3031-98-9
Cat. No. B1295629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-keto-L-gulonate
CAS3031-98-9
Molecular FormulaC7H12O7
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCOC(=O)C(=O)C(C(C(CO)O)O)O
InChIInChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h3-5,8-11H,2H2,1H3/t3-,4+,5-/m0/s1
InChIKeyKPHIBLNUVRGOGU-LMVFSUKVSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Keto-L-gulonate (CAS 3031-98-9): Procurement & Technical Baseline for Vitamin C Intermediate Selection


Methyl 2-keto-L-gulonate (M2KLG, CAS 3031-98-9) is the methyl ester of 2-keto-L-gulonic acid (2-KLG), a pivotal intermediate in the industrial synthesis of L-ascorbic acid (Vitamin C) via the classic Reichstein process and modern two-step fermentation-chemical transformation routes [1]. This compound, a crystalline solid with the molecular formula C₇H₁₂O₇ (MW 208.17 g/mol) and a melting point of 158-159°C, serves as the immediate precursor to sodium ascorbate and ascorbic acid . Its primary function is to enable base-catalyzed lactonization to the vitamin C nucleus, distinguishing it from its precursor acid and other ester analogs in terms of reactivity and process integration [2].

Why 'Any Gulonic Ester' Is Not a Viable Procurement Strategy: Methyl 2-Keto-L-gulonate Differentiation


Substituting methyl 2-keto-L-gulonate with its closest in-class analogs—whether the free acid (2-KLG) or higher alkyl esters (ethyl, butyl)—introduces quantifiable process penalties. The free acid 2-KLG, while a direct fermentation product, lacks the activated carboxyl group required for direct lactonization, necessitating an additional esterification step that impacts overall yield and introduces equilibrium limitations [1]. Conversely, while ethyl 2-keto-L-gulonate is synthetically accessible, its production and downstream conversion to Vitamin C is less established in continuous manufacturing than the methyl ester, which benefits from extensive patent and process optimization for direct conversion [2]. Furthermore, higher esters like butyl 2-keto-L-gulonate have been explored but lack the established industrial infrastructure and favorable kinetics of the methanol-based esterification process, making the methyl ester the reference standard for industrial procurement [3].

Quantitative Differentiation Evidence for Methyl 2-Keto-L-gulonate vs. Closest Analogs


Esterification Yield & Purity: Continuous Ion-Exchange Process for Methyl 2-Keto-L-gulonate vs. Conventional Acid Catalysis

The production of methyl 2-keto-L-gulonate via a continuous process using an acidic ion exchanger (e.g., AMBERLYST® 15) achieves a significantly higher yield and purity compared to traditional batch esterification of 2-keto-L-gulonic acid with concentrated sulfuric acid. This head-to-head patent data demonstrates the superiority of the methyl ester's optimized production route, which directly impacts procurement cost and downstream processing efficiency [1].

Vitamin C synthesis Esterification Process intensification

Process Intensification: Microchannel Reactor Reduces Catalyst Use and Reaction Time for Methyl 2-Keto-L-gulonate

Synthesis of methyl 2-keto-L-gulonate in a microchannel reactor, using concentrated sulfuric acid as a catalyst, demonstrates a quantifiable advantage over traditional batch kettle synthesis in terms of catalyst loading and reaction time. This cross-study comparable data highlights a specific, scalable method that enhances the value proposition of procuring this methyl ester [1].

Flow chemistry Green chemistry Process intensification

Analytical Specificity: Methyl 2-Keto-L-gulonate as a Defined Impurity Marker for Ascorbic Acid

Methyl 2-keto-L-gulonate is not just a synthetic intermediate; it is officially designated as Ascorbic Acid Impurity D by the European Pharmacopoeia (EP). This regulatory distinction provides a unique, non-interchangeable role compared to its free acid (2-KLG) or other esters, which are not universally designated as reference impurities. This status underpins a critical, high-value procurement need in quality control and analytical method development [1].

Pharmaceutical analysis Quality control Reference standards

Operational Stability: Methyl Ester Production with Macroporous Resin Catalyst

The use of a specifically engineered macroporous strong-acid cation-exchange resin catalyst for the synthesis of methyl 2-keto-L-gulonate demonstrates superior continuous operation stability and pollution resistance compared to commercially available macroporous and gel-type strong acid resins. This class-level inference suggests that procurement of the methyl ester from manufacturers employing such optimized catalysts may ensure a more consistent supply quality [1].

Catalyst technology Process stability Heterogeneous catalysis

Process Efficiency: Direct Continuous Conversion of Methyl 2-Keto-L-gulonate to Vitamin C

A key differentiator of methyl 2-keto-L-gulonate over its precursor acid is its direct convertibility to Vitamin C via lactonization in a continuous process. This eliminates the need for an intermediate isolation and purification step that is often required when working with the free acid, 2-KLG. This direct head-to-head process advantage significantly streamlines industrial Vitamin C production [1].

Vitamin C manufacturing Process integration Continuous processing

Elimination of Byproduct Impurities: Methyl Ester Route vs. Alternative Synthesis

Compared to alternative routes for generating a reactive gulonic intermediate, the production of methyl 2-keto-L-gulonate via acidic ion exchanger catalysis avoids the formation of sodium sulfate byproduct, which is a common issue when using sodium bicarbonate for neutralization in certain esterification processes. This class-level inference points to a purer product stream with fewer downstream waste handling requirements [1].

Green chemistry Process chemistry Impurity control

Procurement-Led Application Scenarios for Methyl 2-Keto-L-gulonate


Industrial-Scale Vitamin C Manufacturing: Direct Integration into Continuous Production

Procurement of methyl 2-keto-L-gulonate is specifically justified for manufacturers operating or designing continuous Vitamin C production lines. Its ability to be directly lactonized to ascorbic acid without intermediate isolation steps, as established in patent literature, makes it the optimal chemical form for integrated, high-throughput processes. This scenario is supported by quantitative yield advantages (up to 97% yield in continuous esterification) over batch methods [1].

Pharmaceutical Quality Control: Certified Reference Standard for Ascorbic Acid Impurity Profiling

Analytical laboratories and pharmaceutical quality control departments must procure high-purity methyl 2-keto-L-gulonate as a certified reference standard. Its official designation as 'Ascorbic Acid Impurity D' by the European Pharmacopoeia creates a non-discretionary demand, where the compound's identity is a regulatory requirement for method validation and batch release testing of Vitamin C drug substances and products [2].

Green Chemistry & Process Development: Benchmarking Sustainable Esterification Technologies

R&D groups focused on sustainable chemistry can use methyl 2-keto-L-gulonate synthesis as a model system. The documented success in microchannel reactors, which drastically reduces catalyst loading to 0.2% and shortens reaction time to 90 minutes, provides a quantifiable benchmark. Procuring the methyl ester for these studies allows direct comparison against novel catalysts and reactor designs aimed at improving the sustainability of industrial esterifications [3].

Academic & Industrial Research in Carbohydrate Chemistry and Vitamin C Analogs

For researchers synthesizing novel Vitamin C derivatives or investigating gulonic acid metabolic pathways, methyl 2-keto-L-gulonate serves as a well-characterized, stable, and commercially available starting material. Its defined stereochemistry (3S, 4R, 5S) and crystalline nature (mp 158-159°C) make it a reliable and reproducible substrate compared to the more hygroscopic and less stable free acid 2-KLG, ensuring consistent experimental outcomes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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